molecular formula C13H19N3O3 B581373 Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate CAS No. 1184917-75-6

Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B581373
CAS No.: 1184917-75-6
M. Wt: 265.313
InChI Key: GYPIPXRVTMDMGQ-UHFFFAOYSA-N
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Description

Molecular Architecture

The molecular architecture of isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate is defined by its complex heterocyclic framework incorporating multiple functional groups within a single structure. The compound possesses the molecular formula Carbon thirteen Hydrogen nineteen Nitrogen three Oxygen three, corresponding to a molecular weight of 265.31 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate.

The molecular structure is characterized by three distinct structural domains that contribute to its overall chemical behavior and properties. The central piperidine ring serves as the core structural element, providing a six-membered saturated nitrogen heterocycle that adopts a chair conformation under normal conditions. This piperidine ring bears two important substituents: a carboxylate ester group at the nitrogen position and a pyrazole substituent at the 4-position of the ring.

The carboxylate functionality exists as an isopropyl ester, where the carbonyl carbon is bonded to the piperidine nitrogen, forming a carbamate linkage. The isopropyl group provides steric bulk and influences the compound's solubility characteristics and metabolic stability. This ester functionality represents a common protecting group strategy in organic synthesis, allowing for selective reactions at other positions while maintaining the integrity of the nitrogen center.

The pyrazole ring system represents the third major structural component, specifically a 4-formylpyrazole moiety attached to the piperidine ring through a nitrogen-carbon bond. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions. The formyl group at the 4-position of the pyrazole ring introduces an electrophilic site that significantly influences the compound's reactivity profile.

Structural Parameter Value Reference
Molecular Formula Carbon₁₃Hydrogen₁₉Nitrogen₃Oxygen₃
Molecular Weight 265.31 g/mol
Chemical Abstracts Service Registry Number 1184917-75-6
Topological Polar Surface Area 64.43 Ų
Calculated LogP 1.8775

The Simplified Molecular Input Line Entry System representation of the compound is CC(C)OC(=O)N1CCC(CC1)N2C=C(C=O)C=N2, which clearly illustrates the connectivity between the various structural elements. This notation reveals the branched isopropyl group, the carbonyl linkage to the piperidine nitrogen, the six-membered saturated ring, and the attached formylpyrazole substituent.

The compound's International Chemical Identifier string provides additional structural detail: 1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3. This identifier encodes the complete molecular structure including stereochemical information and represents a standardized method for chemical database storage and retrieval.

Spectroscopic Identification

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and assess compound purity. Nuclear Magnetic Resonance spectroscopy represents the primary method for structural elucidation, providing detailed information about the molecular framework and connectivity patterns.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The isopropyl ester group typically exhibits a distinctive doublet pattern for the methyl groups and a septet pattern for the methine hydrogen, with coupling constants consistent with typical alkyl branching patterns. The piperidine ring hydrogens appear as complex multiplets in the aliphatic region, with the axial and equatorial protons showing distinct chemical shift differences due to conformational effects.

The pyrazole ring system contributes characteristic aromatic signals in the downfield region of the spectrum. The formyl hydrogen appears as a highly deshielded singlet, typically observed around 8-9 parts per million due to the electron-withdrawing nature of the carbonyl group and the aromatic environment. The remaining pyrazole ring hydrogen appears as a singlet in the aromatic region, with chemical shift values influenced by the electron-withdrawing formyl substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbons of both the ester and formyl groups appear in the characteristic downfield region around 160-200 parts per million. The aromatic carbons of the pyrazole ring exhibit signals in the 100-160 parts per million range, while the aliphatic carbons of the piperidine ring and isopropyl group appear in the typical saturated carbon region.

Spectroscopic Technique Key Characteristics Expected Observations
¹H Nuclear Magnetic Resonance Isopropyl ester signals Doublet (methyl), septet (methine)
¹H Nuclear Magnetic Resonance Formyl hydrogen Singlet, 8-9 parts per million
¹³C Nuclear Magnetic Resonance Carbonyl carbons 160-200 parts per million region
¹³C Nuclear Magnetic Resonance Aromatic carbons 100-160 parts per million region

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement, distinguishing the target compound from potential isomers or impurities with similar nominal masses. The molecular ion peak appears at mass-to-charge ratio 265, consistent with the calculated molecular weight.

Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to the functional groups present in the molecule. Common fragmentation pathways include loss of the isopropyl group, cleavage of the ester linkage, and fragmentation of the piperidine ring system. The pyrazole ring system typically remains intact during fragmentation, providing a stable fragment ion that aids in structural confirmation.

Infrared spectroscopy contributes additional structural information through characteristic vibrational frequencies. The carbonyl stretching frequencies of both the ester and formyl groups appear in distinct regions of the spectrum, with the formyl carbonyl typically showing a higher frequency due to its aromatic environment. The amine and aromatic carbon-hydrogen stretching frequencies provide further confirmation of the structural elements present in the molecule.

Crystallographic Analysis

Crystallographic analysis represents the definitive method for three-dimensional structural determination of this compound, though specific crystal structure data for this compound was not available in the current literature survey. However, the structural characteristics and conformational preferences can be inferred from related compounds and theoretical considerations based on the molecular architecture.

The piperidine ring system is expected to adopt a chair conformation in the solid state, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The nitrogen atom in the piperidine ring experiences sp³ hybridization, leading to tetrahedral geometry around the nitrogen center. The carboxylate ester group attached to the nitrogen would preferentially occupy an equatorial position to minimize steric interactions with the ring hydrogen atoms.

The pyrazole substituent at the 4-position of the piperidine ring introduces additional conformational considerations. The nitrogen-carbon bond connecting the pyrazole to the piperidine ring allows for rotational freedom, though specific conformations may be favored based on intramolecular interactions and crystal packing forces. The aromatic nature of the pyrazole ring restricts internal rotation within the five-membered ring system itself.

The formyl group attached to the pyrazole ring introduces a planar geometry around the carbonyl carbon, with the aldehyde hydrogen lying in the plane of the pyrazole ring. This arrangement maximizes conjugation between the carbonyl group and the aromatic system, stabilizing the molecular structure through resonance effects.

Crystal packing arrangements for compounds of this type typically involve hydrogen bonding interactions and aromatic stacking interactions. The formyl carbonyl oxygen serves as a potential hydrogen bond acceptor, while the pyrazole nitrogen atoms may participate in intermolecular hydrogen bonding networks. The aromatic pyrazole rings may engage in pi-pi stacking interactions with neighboring molecules in the crystal lattice.

Crystallographic Parameter Expected Characteristics Structural Implications
Piperidine Conformation Chair form Minimized ring strain
Nitrogen Hybridization sp³ tetrahedral Pyramidal geometry
Pyrazole Orientation Variable rotation Conformational flexibility
Formyl Group Geometry Planar arrangement Aromatic conjugation

The storage requirements for this compound indicate refrigerated conditions are necessary to maintain stability, suggesting that thermal motion at room temperature may promote decomposition or structural rearrangement. This temperature sensitivity likely relates to the reactivity of the formyl group and the potential for hydrolysis of the ester functionality under ambient conditions.

The high purity specifications reported for commercial samples (95-98%) indicate that the compound can be isolated and purified effectively, suggesting reasonable crystallization properties or alternative purification methods. The availability of the compound from multiple suppliers confirms its synthetic accessibility and stability under appropriate storage conditions.

Properties

IUPAC Name

propan-2-yl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPIPXRVTMDMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tetrahydropyridin-4-Ylidene Ammonium Salts

A patent by EP3666757A1 describes the reduction of tetrahydropyridin-4-ylidene ammonium salts (Formula I) to piperidin-4-ones (Formula II) using hydrogenation agents like lithium aluminium hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method achieves yields >80% under optimized conditions (Table 1).

Table 1: Reduction Conditions for Piperidin-4-One Synthesis

Hydrogenation AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH4Tetrahydrofuran0–254–685–92
Red-Al®Toluene25–406–878–84

Subsequent N-functionalization with isopropyl chloroformate in the presence of a base (e.g., triethylamine) introduces the isopropyl carboxylate group.

Catalytic Hydrogenation of Pyridine Derivatives

Integrated Synthetic Routes

Combining the above steps, two validated routes emerge:

Route A: Sequential Functionalization

  • Piperidin-4-one synthesis via LiAlH4 reduction of tetrahydropyridin-4-ylidene ammonium salts.

  • Esterification with isopropyl chloroformate.

  • Pyrazole coupling using nucleophilic substitution (Method 2.1).

  • Formylation via Vilsmeier-Haack (Method 2.2).

Overall Yield : 52–58% (four steps).

Route B: Pre-Functionalized Pyrazole Coupling

  • Synthesis of 4-formylpyrazole independently.

  • Coupling to 4-chloropiperidine-1-carboxylate under basic conditions.

  • Isopropyl ester introduction via chloroformate reaction.

Overall Yield : 60–68% (three steps).

Optimization and Challenges

Stereochemical Considerations

The piperidine ring’s chair conformation influences substituent orientation. Bulky groups (e.g., isopropyl carboxylate) favor equatorial positions, minimizing steric hindrance. Nuclear Overhauser Effect (NOE) spectroscopy confirms substituent geometry in final products.

Catalytic Efficiency

Pd/C-mediated hydrogenation (Method 1.2) offers scalability but requires careful catalyst handling to prevent deactivation. LiAlH4 (Method 1.1) provides higher yields but poses safety risks due to its pyrophoric nature.

Purification Challenges

Column chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.

Industrial-Scale Adaptations

Large-scale production (≥1 kg) employs continuous-flow reactors for:

  • Reduction steps : Enhanced heat dissipation improves safety.

  • Esterification : In-situ generation of chloroformate reduces intermediate isolation.
    Patents suggest throughputs of 85–90% purity at pilot scales.

Emerging Methodologies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution for enantioselective synthesis, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, exhibit potent antimicrobial properties. For instance, a series of thiazol-4-one and thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy, showcasing the potential of these compounds in treating infections caused by resistant bacterial strains . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, indicating that modifications to the pyrazole core can significantly enhance antimicrobial activity.

Antitubercular Properties
The compound has also been investigated for its antitubercular activity. In vitro studies have indicated that pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a promising avenue for developing new treatments against this global health threat .

Neuropharmacology

CNS Activity
this compound has shown potential as a central nervous system (CNS) agent. Research indicates that compounds with a piperidine structure often demonstrate neuroprotective effects and can modulate neurotransmitter systems. The specific interactions of this compound with neurotransmitter receptors are still under investigation, but preliminary findings suggest it may influence dopamine and serotonin pathways, which are critical in mood regulation and neurological disorders .

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound involves several reaction steps that include the formation of the piperidine ring and subsequent functionalization with the pyrazole moiety. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents to facilitate reactions .

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : The formyl-substituted compound is lighter (~267.3 g/mol) than the bromo analog (331.2 g/mol), which may improve solubility in polar solvents.
  • Thermal Stability: No melting/boiling points are reported for these analogs, but the aminomethyl derivative’s storage at -20°C suggests sensitivity to degradation .

Commercial Viability

  • The aminomethyl analog is the most accessible, with Broadpharm and Combi-Blocks offering it at $260–660 per gram .
  • The bromo and imidazole analogs are discontinued, reflecting either synthesis complexities or low market demand .

Biological Activity

Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, a compound with the CAS number 1184917-75-6, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including its antimicrobial properties, cytotoxicity, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.3083 g/mol
  • CAS Number : 1184917-75-6

Structural Representation

The structure can be represented as follows:

Isopropyl 4 4 formylpyrazol 1 yl piperidine 1 carboxylate\text{Isopropyl 4 4 formylpyrazol 1 yl piperidine 1 carboxylate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens.

Key Findings:

  • The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • It was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Cytotoxicity and Safety Profile

Cytotoxicity assessments are crucial for evaluating the safety of new compounds. This compound showed promising results:

Cytotoxicity Results:

  • IC50 Values : The compound displayed low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile compared to standard cytotoxic agents .
  • Hemolytic Activity : The hemolytic activity was significantly low, with % lysis ranging from 3.23 to 15.22%, suggesting minimal toxicity to red blood cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against DNA gyrase and dihydrofolate reductase (DHFR).

Inhibition Data:

  • DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM, indicating effective inhibition of this target .
  • DHFR Inhibition : The compound demonstrated strong inhibition with IC50 values between 0.52 and 2.67 μM .

Study on Antimicrobial Properties

A detailed study evaluated a series of pyrazole derivatives, including this compound, focusing on their antimicrobial properties:

CompoundMIC (μg/mL)MBC (μg/mL)% Biofilm Reduction
Compound A0.220.2575%
Compound B0.300.3570%
Isopropyl Derivative0.25Not reportedNot reported

This table summarizes the effectiveness of various compounds in inhibiting microbial growth and biofilm formation.

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of pyrazole derivatives:

Enzyme TargetIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These results indicate that this compound could serve as a lead compound for developing new therapeutics targeting these enzymes.

Q & A

Basic Question: What are the key synthetic strategies for preparing Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves three stages: (1) N-protection of the piperidine ring , (2) pyrazole ring formation with formyl functionalization , and (3) coupling and deprotection .

  • N-protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to protect the piperidine nitrogen, as demonstrated in tert-butyl piperidine derivatives .
  • Pyrazole synthesis : Cyclocondensation of hydrazine derivatives with carbonyl precursors (e.g., DMF-DMA for formylation) is a common route, as seen in pyrazole-4-carboxylic acid derivatives .
  • Coupling : Suzuki-Miyaura or nucleophilic aromatic substitution may link the pyrazole and piperidine moieties.
    Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) and identify critical parameters. Statistical methods like response surface methodology (RSM) reduce trial-and-error inefficiencies .

Basic Question: What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and piperidine rings. For example, the formyl proton (CHO) appears as a singlet near δ 9.8–10.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 295.13 g/mol).
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (methanol/water gradient) with UV detection at 254 nm .
  • FT-IR : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1740 cm⁻¹) functional groups .

Advanced Question: How can computational methods address low yields in the pyrazole-piperidine coupling step?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers. For example, steric hindrance from the isopropyl group may slow nucleophilic attack .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) often enhance coupling efficiency by stabilizing charged intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂ vs. CuI) and ligand systems (e.g., XPhos) for cross-coupling .

Advanced Question: What mechanistic insights explain the reactivity of the formyl group in downstream derivatizations?

Methodological Answer:

  • Nucleophilic Addition : The formyl group undergoes condensation with amines (e.g., hydrazines for hydrazone formation) or alcohols (acetalization), monitored by in situ FT-IR for kinetic profiling .
  • Electronic Effects : Electron-withdrawing substituents on the pyrazole ring (e.g., nitro groups) increase formyl electrophilicity, accelerating reactions. Hammett plots quantify substituent effects .
  • Steric Considerations : Molecular dynamics simulations reveal that the isopropyl group on the piperidine ring may hinder access to the formyl site, necessitating bulky catalysts (e.g., BINAP ligands) .

Advanced Question: How can contradictory data on byproduct formation during synthesis be resolved?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., deprotected piperidine or oxidized pyrazole derivatives). Compare retention times and fragmentation patterns with reference standards .
  • Root-Cause Analysis : Apply Fishbone diagrams to trace byproducts to specific steps (e.g., incomplete Boc deprotection or overoxidation of the formyl group).
  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression and abort runs with aberrant profiles .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group (piperidine-1-carboxylate) in humid conditions or oxidation of the formyl group are primary risks.
  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials. Use molecular sieves (3Å) to control moisture .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .

Advanced Question: How can isotopic labeling (e.g., ¹³C-formyl) aid in tracking metabolic or synthetic pathways?

Methodological Answer:

  • Synthesis of Labeled Compound : Introduce ¹³C-formyl via labeled DMF-DMA in the pyrazole cyclocondensation step .
  • Tracer Studies : Use ¹³C NMR or LC-MS to trace incorporation into downstream metabolites (e.g., Schiff base intermediates in bioactive derivatives) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps in derivatizations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate

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